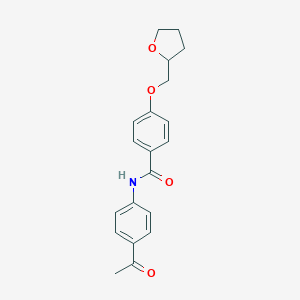![molecular formula C9H7BrN2O3 B250513 5-[(4-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-ol](/img/structure/B250513.png)
5-[(4-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(4-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-ol is a chemical compound that has gained significant attention in scientific research in recent years. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities. The synthesis of 5-[(4-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-ol is relatively simple, and it has been used in various scientific studies due to its unique properties.
作用机制
The mechanism of action of 5-[(4-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-ol is not fully understood. However, it is believed that the compound exerts its biological activity by modulating various signaling pathways. It has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammation and cancer progression. The compound also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
5-[(4-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-ol has been shown to have various biochemical and physiological effects. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. It has also been shown to inhibit angiogenesis (the formation of new blood vessels) in cancer cells. In addition, the compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α).
实验室实验的优点和局限性
One of the major advantages of using 5-[(4-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-ol in lab experiments is its ease of synthesis. The compound can be synthesized using simple chemical reactions and is readily available. In addition, the compound has shown promising results in various studies related to cancer and inflammation. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safety and toxicity of this compound.
未来方向
There are several future directions for the use of 5-[(4-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-ol in scientific research. One potential direction is the development of this compound as a potential therapeutic agent for the treatment of cancer and inflammation. Further studies are needed to determine the efficacy and safety of this compound in preclinical and clinical trials. Another potential direction is the study of the compound's mechanism of action and its effects on various signaling pathways. This could lead to the development of new drugs that target these pathways for the treatment of various diseases.
合成方法
The synthesis of 5-[(4-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-ol involves the reaction of 4-bromobenzyl bromide with 2-amino-2-methyl-1-propanol in the presence of sodium hydride. The reaction takes place in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is then purified using column chromatography or recrystallization to obtain a pure compound.
科学研究应用
5-[(4-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-ol has been widely used in scientific research due to its unique properties. This compound has shown promising results in various studies related to cancer, inflammation, and neurological disorders. It has been used as a potential therapeutic agent for the treatment of breast cancer, colon cancer, and lung cancer. The compound has also been studied for its anti-inflammatory and neuroprotective effects.
属性
分子式 |
C9H7BrN2O3 |
|---|---|
分子量 |
271.07 g/mol |
IUPAC 名称 |
5-[(4-bromophenoxy)methyl]-3H-1,3,4-oxadiazol-2-one |
InChI |
InChI=1S/C9H7BrN2O3/c10-6-1-3-7(4-2-6)14-5-8-11-12-9(13)15-8/h1-4H,5H2,(H,12,13) |
InChI 键 |
NDFWIWJDJCDQAN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1OCC2=NNC(=O)O2)Br |
规范 SMILES |
C1=CC(=CC=C1OCC2=NNC(=O)O2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 3-{[(1-benzyl-4-piperidinyl)amino]carbonyl}benzoate](/img/structure/B250430.png)
![Methyl 4-[(2-chlorophenyl)carbamoyl]benzoate](/img/structure/B250432.png)
![Methyl 4-[(4-fluorophenyl)carbamoyl]benzoate](/img/structure/B250434.png)
![Methyl 4-[(3-chlorophenyl)carbamoyl]benzoate](/img/structure/B250437.png)
![Methyl 4-[(2-fluorophenyl)carbamoyl]benzoate](/img/structure/B250438.png)
![N-[3-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250439.png)
![N-(tert-butyl)-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B250440.png)
![Methyl 4-[(3-methylphenyl)carbamoyl]benzoate](/img/structure/B250442.png)
![Methyl 4-[(2-ethyl-6-methylphenyl)carbamoyl]benzoate](/img/structure/B250445.png)
![Methyl 4-[(2-ethoxyphenyl)carbamoyl]benzoate](/img/structure/B250446.png)
![N-[3-(butyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250447.png)
![2-fluoro-N-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamothioyl)benzamide](/img/structure/B250449.png)

![2-{[4-(Tetrahydro-2-furanylmethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B250455.png)